Bienvenue dans la boutique en ligne BenchChem!

5-Hydroxy-nicotinic acid isopropyl ester

Flavoenzyme kinetics MHPCO Substrate recognition

5-Hydroxy-nicotinic acid isopropyl ester (isopropyl 5-hydroxypyridine-3-carboxylate; molecular formula C₉H₁₁NO₃; MW 181.19 g/mol) is a synthetic nicotinic acid derivative that combines a 5-hydroxy substituent on the pyridine ring with an isopropyl ester at the 3-carboxyl position. The free acid form (5-hydroxynicotinic acid, CAS 27828-71-3) is a well-established substrate analog for the flavoenzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) and serves as a key building block in medicinal chemistry.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B8474103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-nicotinic acid isopropyl ester
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC(=CN=C1)O
InChIInChI=1S/C9H11NO3/c1-6(2)13-9(12)7-3-8(11)5-10-4-7/h3-6,11H,1-2H3
InChIKeyGFKHRWALRGGAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-nicotinic acid isopropyl ester – Identity, Class, and Procurement-Relevant Characteristics


5-Hydroxy-nicotinic acid isopropyl ester (isopropyl 5-hydroxypyridine-3-carboxylate; molecular formula C₉H₁₁NO₃; MW 181.19 g/mol) is a synthetic nicotinic acid derivative that combines a 5-hydroxy substituent on the pyridine ring with an isopropyl ester at the 3-carboxyl position [1]. The free acid form (5-hydroxynicotinic acid, CAS 27828-71-3) is a well-established substrate analog for the flavoenzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) and serves as a key building block in medicinal chemistry [2]. Esterification with isopropanol generates a compound with distinct physicochemical and biochemical properties that differentiate it from both the parent acid and alternative ester analogs (methyl, ethyl), positioning it as a tool compound for investigating hydroxycarboxylic acid receptor 2 (HCA₂ / GPR109A) signaling bias and as a synthetic intermediate for more complex pharmacologically active molecules [3].

Why 5-Hydroxy-nicotinic acid isopropyl ester Cannot Be Replaced by Generic Nicotinic Acid Esters or the Free Acid


Substituting 5-hydroxy-nicotinic acid isopropyl ester with the free acid (5-hydroxynicotinic acid), the methyl ester, the ethyl ester, or unsubstituted nicotinic acid isopropyl ester introduces functional liabilities that compromise experimental outcomes. The 5-hydroxy group is essential for recognition by the MHPCO enzyme active site, where it forms specific hydrogen bonds with the Tyr270 residue [1]. Removing this hydroxyl abolishes MHPCO substrate activity entirely. The isopropyl ester moiety critically modulates hydrolytic stability: nicotinate isopropyl esters bind to human serum albumin (HSA) but resist enzymatic hydrolysis, unlike 2-chloroethyl or 2-butoxyethyl esters which are rapidly cleaved [2]. This stability profile differs markedly from methyl esters, which are more susceptible to esterase-mediated cleavage, and from the free acid, which exhibits higher aqueous solubility but markedly different membrane permeability and cannot serve as a neutral prodrug or intermediate for further esterification-based derivatization [3]. These cumulative differences mean that generic in-class substitution directly alters enzyme kinetics, plasma stability, and pharmacokinetic behavior in any assay system where ester functionality matters.

Quantitative Differentiation Evidence for 5-Hydroxy-nicotinic acid isopropyl ester Against Closest Comparators


MHPCO Enzyme Substrate Specificity: 5-Hydroxy Group Is Required for Catalytic Turnover

The 5-hydroxy substituent is a structural prerequisite for substrate recognition by MHPCO. The free acid 5-hydroxynicotinic acid (5HN) exhibits a Km of 65 ± 5 μM for cloned MHPCO, comparable to the natural substrate MHPC (Km 68 ± 16 μM for the wild-type P-MA1 enzyme) [1]. Critically, nicotinic acid and its simple esters lacking the 5-hydroxy group are not substrates for MHPCO, as the Tyr270 residue in the active site requires the 5-OH moiety for hydrogen-bond formation [2]. The turnover number for the ring-opening activity with 5HN is 1,300 s⁻¹, approximately 6,800-fold higher than the basal NADH oxidation rate (0.19 s⁻¹) [2]. While published Km data are for the free acid rather than the isopropyl ester specifically, the 5-hydroxy pharmacophore is invariant between the two, making this a class-level inference that nevertheless underscores why analogs lacking the 5-OH group (e.g., unsubstituted nicotinic acid isopropyl ester) are functionally inert in MHPCO-dependent assays.

Flavoenzyme kinetics MHPCO Substrate recognition Pyridine ring hydroxylation

Hydrolytic Stability of Isopropyl Nicotinate Esters Versus Cleavable Ester Analogs

In a systematic study of nicotinate ester interactions with human serum albumin (HSA), isopropyl nicotinate was classified as an ester that binds to HSA but is NOT hydrolyzed by the protein's esterase-like activity [1]. This behavior contrasts with 2-chloroethyl and 2-butoxyethyl nicotinates, which are substrates for HSA-mediated hydrolysis, and with 1-carbamoylethyl nicotinate, which neither binds nor is hydrolyzed. The isopropyl ester thus occupies a distinct stability niche: it associates with albumin (enabling potential transport) while resisting premature cleavage in plasma. Although this study examined the unsubstituted isopropyl nicotinate rather than the 5-hydroxy derivative, the ester moiety's hydrolysis kinetics are primarily governed by steric and electronic effects at the ester linkage; the remote 5-hydroxy substitution is not expected to abolish this stability advantage [2]. By comparison, the methyl ester of 5-hydroxynicotinic acid (CAS 30766-22-4) is more susceptible to hydrolysis and is commonly employed as a reactive intermediate for further synthetic transformations rather than as a stable tool compound .

Prodrug stability Human serum albumin Ester hydrolysis Plasma stability

HCA₂ (GPR109A) Biased Agonism: G-Protein Versus β-Arrestin Signaling Partitioning

Patent literature on nicotinic acid receptor ligands defines a class of 'biased ligands' that exhibit greater relative efficacy for activating G-protein-coupled receptor function (Gi-mediated inhibition of adenylyl cyclase) than for stimulating β-arrestin recruitment [1]. This bias is therapeutically relevant because GPR109A-mediated flushing—the major dose-limiting side effect of niacin therapy—is linked to β-arrestin pathway activation in skin Langerhans cells, while the antilipolytic and lipid-modulating effects are mediated through Gi/o protein signaling [2]. 5-Hydroxy-nicotinic acid isopropyl ester has been described as exhibiting a bias factor >2.0-fold selective for Gαᵢ over β-arrestin pathways, quantified using the Black-Leff operational model, with 50–70% efficacy in cAMP inhibition relative to niacin (full agonist) [3]. In contrast, the reference full agonist MK-6892 activates both pathways equipotently (Ki = 4 nM, GTPγS EC₅₀ = 16 nM on human GPR109A), and niacin itself activates both G-protein and β-arrestin signaling without bias . The biased profile of the 5-hydroxy isopropyl ester positions it as a tool compound for dissecting G-protein-dependent versus β-arrestin-dependent HCA₂ pharmacology.

GPR109A HCA2 receptor Biased agonism cAMP inhibition Flushing reduction

Lipophilicity-Driven Formulation and Permeability Differentiation Among 5-Hydroxynicotinic Acid Esters

The isopropyl ester imparts higher lipophilicity to the 5-hydroxynicotinic acid scaffold compared to the methyl or ethyl ester analogs, which directly affects solubility, membrane permeability, and formulation options. The free acid (5-hydroxynicotinic acid, MW 139.11) has a melting point of 299 °C (decomposition) and is a crystalline solid with high aqueous solubility at physiological pH due to carboxylate ionization [1]. The methyl ester (MW 153.14, CAS 30766-22-4) shows intermediate lipophilicity and is a solid at room temperature [2]. The ethyl ester (MW 167.16, CAS 59288-38-9) further increases lipophilicity . The isopropyl ester (MW 181.19), with its branched alkyl chain, provides maximal lipophilicity among these short-chain esters, favoring passive membrane diffusion in cell-based assays and enabling dissolution in non-polar solvent systems that are incompatible with the free acid or methyl ester [3]. This differentiation is critical for applications requiring intracellular target engagement or formulation in lipophilic delivery vehicles.

Lipophilicity LogP Membrane permeability Formulation science

Cardioprotective Pharmacophore: 5-Hydroxynicotinate Scaffold Reduces Doxorubicin-Induced Cardiac Injury

The 5-hydroxynicotinic acid scaffold has demonstrated cardioprotective activity in a doxorubicin (DOX)-induced cardiomyopathy model. Potassium 5-hydroxynicotinate at 35 mg/kg (48 h pretreatment) significantly attenuated DOX-induced cardiac damage, with the protective mechanism linked to reduction of oxidative stress and down-regulation of intracellular calcium levels [1]. Magnesium 5-hydroxynicotinate (SSC-497) and potassium 5-hydroxynicotinate (SSC-77) both reduced diastolic dysfunction and preserved cardiac functional activity after ischemia/reperfusion in preclinical studies [2]. While these studies used salt forms rather than the isopropyl ester, they establish the 5-hydroxynicotinic acid pharmacophore as a validated cardioprotective scaffold. The isopropyl ester may serve as a lipophilic prodrug or a synthetic intermediate for developing novel cardioprotective agents within this chemotype, offering an alternative to the salt forms for applications requiring neutral, membrane-permeable derivatives [3].

Cardioprotection Doxorubicin cardiomyopathy Oxidative stress 5-Hydroxynicotinate derivatives

Optimal Research and Procurement Application Scenarios for 5-Hydroxy-nicotinic acid isopropyl ester


HCA₂/GPR109A Biased Signaling Pathway Dissection

Utilize 5-hydroxy-nicotinic acid isopropyl ester as a G-protein-biased tool compound to selectively activate Gi/o-mediated cAMP inhibition while minimizing β-arrestin recruitment at HCA₂. This enables clean separation of antilipolytic signaling from the flushing-associated β-arrestin pathway, as contrasted with balanced agonists like niacin or MK-6892 [1]. The >2.0-fold bias factor provides a sufficient signal window for dose-response studies in adipocyte lipolysis assays, macrophage inflammatory profiling, or neutrophil apoptosis models where pathway-specific HCA₂ pharmacology is under investigation [2].

MHPCO Enzyme Mechanistic Studies and Inhibitor Screening

Employ the compound as a substrate analog or structural probe in MHPCO enzymology. The 5-hydroxy group is indispensable for active-site recognition (Km ~65 μM for the free acid; hydrogen bonding with Tyr270), and the isopropyl ester provides modulated physicochemical properties that may alter binding kinetics relative to the free acid [1]. Use in stopped-flow or steady-state kinetic assays to compare turnover rates with MHPC and 5-pyridoxic acid (5PA), or as a ligand in co-crystallization trials to map MHPCO active-site topology and guide inhibitor design [2].

Synthesis of Lipophilic Cardioprotective Prodrugs and Derivatives

Use 5-hydroxy-nicotinic acid isopropyl ester as a key synthetic intermediate for generating novel cardioprotective agents built on the validated 5-hydroxynicotinate pharmacophore [1]. The isopropyl ester serves as a protected carboxyl group during amide bond formation (e.g., with amino acids to generate nooglutil-type nootropic agents) or as a lipophilic prodrug that can be hydrolyzed in vivo to release the active 5-hydroxynicotinic acid. The ester's HSA-binding but hydrolysis-resistant profile supports its use as a plasma-stable precursor in medicinal chemistry campaigns targeting myocardial ischemia-reperfusion injury or doxorubicin cardiotoxicity [2].

Plasma-Stable Ester Tool Compound for In Vitro Pharmacology

Deploy 5-hydroxy-nicotinic acid isopropyl ester in cell-based assays or ex vivo plasma incubations where esterase-labile analogs (e.g., methyl or ethyl esters) would be prematurely cleaved. The isopropyl ester's resistance to HSA-mediated hydrolysis ensures that intact compound concentration is maintained throughout the experimental time course, reducing data variability arising from uncontrolled prodrug conversion [1]. This is particularly relevant in macrophage or adipocyte culture experiments where serum-containing media harbor significant esterase activity [2].

Quote Request

Request a Quote for 5-Hydroxy-nicotinic acid isopropyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.